Mtb-IN-9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

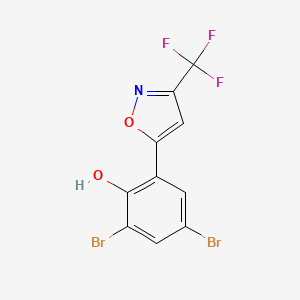

IUPAC Name |

2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3NO2/c11-4-1-5(9(17)6(12)2-4)7-3-8(16-18-7)10(13,14)15/h1-3,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPIWMLZRPTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=NO2)C(F)(F)F)O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mtb-IN-9: Unraveling the Mechanism of Action of a Novel Anti-Tubercular Agent

A comprehensive analysis of the available scientific literature reveals no specific compound designated as "Mtb-IN-9." Extensive searches for "this compound mechanism of action," its potential targets, cellular effects, and related enzymatic inhibition data have not yielded any publicly available information.

This suggests that "this compound" may be an internal, pre-clinical, or otherwise unpublished designation for a novel anti-tubercular agent. Without accessible research data, a detailed technical guide on its core mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the mechanisms of action of anti-tubercular agents, it is recommended to focus on well-documented inhibitors and their targets within Mycobacterium tuberculosis. Key areas of current research and drug development include inhibitors of:

-

Cell Wall Synthesis: Targeting enzymes involved in the biosynthesis of mycolic acids, peptidoglycan, and arabinogalactan.

-

Protein Synthesis: Focusing on the mycobacterial ribosome and essential translation factors.

-

DNA Replication and Repair: Investigating inhibitors of DNA gyrase and other key enzymes.

-

Energy Metabolism: Targeting components of the electron transport chain and ATP synthesis.

-

Virulence Factors: Developing strategies to inhibit secreted proteins and other factors that enable the bacterium to survive and replicate within the host.

As information on novel compounds like the potential "this compound" becomes available through publications and conference proceedings, a thorough analysis of its mechanism of action will be a critical step in evaluating its therapeutic potential. Researchers are encouraged to monitor scientific databases and publications for emerging data on new anti-tubercular agents.

Mtb-IN-9: An Inquiry into its Discovery and Synthesis

A comprehensive search for the compound designated "Mtb-IN-9" has yielded no specific information regarding its discovery, synthesis, or mechanism of action. This suggests that "this compound" may be a very recent discovery, an internal research designation not yet publicly disclosed, or potentially an alternative nomenclature for a known compound.

While the requested in-depth technical guide on this compound cannot be produced without specific data, this report instead provides a framework for the type of information required for such a document, drawing on general knowledge of drug discovery and development for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This framework can serve as a template for the analysis of a specific anti-tubercular agent once its identity is clarified.

I. Core Data Presentation (Illustrative)

For any given anti-tubercular compound, a clear presentation of quantitative data is crucial for assessing its potential. This data is typically organized into tables for easy comparison.

Table 1: In Vitro Activity of a Hypothetical Anti-Tubercular Compound

| Metric | Value | Target Organism/Cell Line |

| MIC (Minimum Inhibitory Concentration) | e.g., 1 µg/mL | M. tuberculosis H37Rv |

| IC50 (Half maximal inhibitory concentration) | e.g., 0.5 µM | Target Enzyme (e.g., InhA) |

| CC50 (Half maximal cytotoxic concentration) | e.g., >50 µM | Vero cells |

| Selectivity Index (CC50/IC50) | e.g., >100 | N/A |

Table 2: Pharmacokinetic Properties of a Hypothetical Anti-Tubercular Compound (In Vivo Model, e.g., Mouse)

| Parameter | Value |

| Bioavailability (F%) | e.g., 40% |

| Cmax (Maximum plasma concentration) | e.g., 2 µg/mL |

| Tmax (Time to reach Cmax) | e.g., 2 hours |

| Half-life (t1/2) | e.g., 8 hours |

| AUC (Area under the curve) | e.g., 10 µg·h/mL |

II. Experimental Protocols (Illustrative)

Detailed methodologies are the cornerstone of reproducible scientific research. For a compound like the hypothetical this compound, the following experimental protocols would be essential.

A. Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: The test compound is serially diluted in DMSO and then in 7H9 broth.

-

Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in 96-well microplates containing the serially diluted compound.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.

B. Cytotoxicity Assay (e.g., MTT Assay in Vero Cells):

-

Cell Culture: Vero cells are seeded in 96-well plates and incubated at 37°C with 5% CO2 until confluent.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The CC50 is calculated from the dose-response curve.

III. Signaling Pathways and Workflow Visualization (Illustrative)

Visual diagrams are invaluable for understanding complex biological processes and experimental procedures.

A. Hypothetical Mechanism of Action: Inhibition of a Kinase Pathway

If this compound were found to be an inhibitor of a specific kinase in M. tuberculosis, its mechanism could be depicted as follows:

Caption: Hypothetical signaling pathway showing the inhibition of a Mycobacterium tuberculosis kinase by this compound.

B. General Drug Discovery Workflow

The process of discovering and developing a new anti-tubercular drug follows a structured workflow.

Caption: A simplified workflow for the discovery and development of a new drug candidate.

An In-depth Technical Guide to the Inhibition of Mycobacterium tuberculosis FadD32 and FadD28

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biochemical pathways involving the fatty acyl-AMP ligases (FAALs) FadD32 and FadD28 of Mycobacterium tuberculosis (Mtb), their roles as validated drug targets, and the methodologies for identifying and characterizing their inhibitors. While specific data for a proprietary compound "Mtb-IN-9" is not publicly available, this guide will utilize well-characterized inhibitors as illustrative examples to provide a comprehensive technical resource.

Introduction: The Mycobacterial Cell Wall and its Key Biosynthetic Enzymes

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Mycolic acids, very long-chain α-alkyl, β-hydroxy fatty acids, are the hallmark of this cell envelope.[1][3] Their biosynthesis is a multi-step process involving two main systems: the fatty acid synthase-I (FAS-I) for the synthesis of the shorter α-alkyl chain and the fatty acid synthase-II (FAS-II) for the long meromycolate chain.[4]

Another crucial component of the cell wall in pathogenic mycobacteria is phthiocerol dimycocerosate (PDIM), a complex lipid that has been associated with virulence. The biosynthesis of both mycolic acids and PDIM involves a family of enzymes known as fatty acid degradation D (FadD) proteins, which act as fatty acyl-AMP ligases (FAALs) or fatty acyl-CoA ligases (FACLs) to activate fatty acids.

FadD32: A Gatekeeper in Mycolic Acid Biosynthesis

FadD32 is a crucial FAAL that plays a pivotal role in the final condensation step of mycolic acid biosynthesis. It activates the long meromycolic acid chain by converting it to a meromycolyl-adenylate (meromycolyl-AMP) intermediate. This activated meromycolate is then transferred to the acyl carrier protein (ACP) domain of the polyketide synthase Pks13. Pks13 then catalyzes the final Claisen condensation with a C24-C26 fatty acid from the FAS-I system to form the mycolic acid precursor. The essentiality of FadD32 for Mtb survival has been genetically and chemically validated, making it an attractive target for novel anti-tubercular drug development.

FadD28: A Key Player in PDIM Synthesis

FadD28 is another FAAL involved in the biosynthesis of a critical cell wall lipid, phthiocerol dimycocerosate (PDIM). It is responsible for activating long-chain fatty acids that are subsequently used by the mycocerosic acid synthase (Mas) for the synthesis of mycocerosic acids, the lipid components of PDIM. The disruption of FadD28 function has been shown to impair PDIM biosynthesis, which in turn can affect the virulence of Mtb.

Quantitative Data for Known FadD32 and FadD28 Inhibitors

While information on "this compound" is unavailable, several classes of compounds have been identified as inhibitors of FadD32 and FadD28. The following tables summarize the quantitative data for some of these representative inhibitors.

Table 1: Inhibitory Activity of Diarylcoumarins against Mtb FadD32

| Compound | Target | Assay Type | IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |

| CCA34 | FadD32 | Acyl-AMP formation | ~5 | 1.25 |

Table 2: Inhibitory Activity of Acyl-Sulfamoyladenosine Analogs against Mtb FadD32 and FadD28

| Compound | Target(s) | Assay Type | IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |

| PhU-AMS | FadD32 | PKS13 loading | ~10 | 3.13 | |

| 11-phenoxyundecanoyl-AMS | FadD28 | Not specified | Not specified | Not specified | |

| C12-AMP | FadD32 | Enzyme activity | Not specified | Not specified |

Experimental Protocols

This section details the methodologies for key experiments used to identify and characterize inhibitors of FadD32 and FadD28.

FadD32 Enzyme Inhibition Assay (Acyl-AMP Formation)

This assay spectrophotometrically measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by FadD32.

Materials:

-

Purified Mtb FadD32 enzyme

-

Fatty acid substrate (e.g., oleic acid, palmitic acid)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM TCEP)

-

Malachite green-based phosphate detection reagent

-

Test compounds (inhibitors)

-

96-well microtiter plates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FadD32 enzyme, and the fatty acid substrate.

-

Add the test compounds at various concentrations to the wells of a 96-well plate. Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PKS13 Loading Assay

This gel-based assay directly measures the FadD32-catalyzed transfer of a fluorescently labeled fatty acid onto the PKS13 enzyme.

Materials:

-

Purified Mtb FadD32 and PKS13 enzymes

-

Fluorescently labeled fatty acid (e.g., BODIPY FL C16)

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds

-

SDS-PAGE gels and imaging system

Procedure:

-

Set up reaction mixtures containing the reaction buffer, FadD32, PKS13, and the fluorescently labeled fatty acid.

-

Add the test compounds at varying concentrations.

-

Start the reaction by adding ATP.

-

Incubate at 37°C for 30 minutes.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PKS13 band using a gel imaging system.

-

Quantify the band intensity to determine the extent of inhibition.

Mycobacterial Growth Inhibition Assay (MGIA)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Test compounds

-

96-well microtiter plates

-

Resazurin dye (for viability assessment)

Procedure:

-

Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

-

Dilute the culture to a standardized inoculum density.

-

Serially dilute the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate the wells with the diluted Mtb culture. Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin dye to each well and incubate for another 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.

Visualizing the Pathways and Workflows

Mycolic Acid Biosynthesis and Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action on FadD32.

PDIM Biosynthesis and Inhibition

Caption: PDIM biosynthesis pathway and the potential inhibition of FadD28.

Inhibitor Discovery and Validation Workflow

Caption: A general workflow for the discovery and validation of FadD inhibitors.

Conclusion

FadD32 and FadD28 represent highly promising targets for the development of novel therapeutics against Mycobacterium tuberculosis. Their essential roles in the biosynthesis of critical cell wall components, mycolic acids and PDIM respectively, make them attractive for targeted inhibition. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a framework for the continued exploration and development of potent and specific inhibitors against these key mycobacterial enzymes. Future research in this area holds the potential to deliver new and effective treatments to combat the global threat of tuberculosis.

References

- 1. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Mycobacterium tuberculosis Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and characterization of novel inhibitors against Mycobacterium tuberculosis (Mtb) remain a cornerstone of global efforts to combat tuberculosis. This technical guide addresses the inquiry into a compound designated as "Mtb-IN-9." An extensive search of publicly available scientific literature and chemical databases did not yield a specific, uniquely identified compound with this designation. It is plausible that "this compound" represents an internal project name, a shorthand for a compound numbered within a specific research publication, or a reference to an endogenous host factor involved in the Mtb infection lifecycle.

This whitepaper, therefore, provides a comprehensive overview of the most relevant findings related to potential interpretations of "this compound," focusing on Protease Inhibitor 9 (PI-9) and its role in Mtb pathogenesis, alongside a summary of other numbered inhibitors of Mtb found in recent literature. Furthermore, it offers a broader perspective on the diverse strategies and molecular targets currently being explored in the development of novel anti-tuberculosis therapeutics.

The Enigma of "this compound": A Landscape of Possibilities

The term "this compound" does not correspond to a standardized chemical name or a widely recognized inhibitor in the field of tuberculosis research. Our investigation into this query has led to several plausible interpretations, which are explored in detail throughout this guide. The primary candidate for what "IN-9" might refer to is the host protein, Protease Inhibitor 9 (PI-9), given its documented involvement in Mtb's intracellular survival. Alternative possibilities include various "compound 9" or "inhibitor 9" molecules mentioned in specific studies targeting different Mtb enzymes.

Protease Inhibitor 9 (PI-9): A Host Factor Aiding Mycobacterial Survival

One of the most direct connections found between "Mtb" and "inhibitor 9" in the literature pertains to the human serine protease inhibitor, PI-9 (Serpin B9). Research indicates that PI-9 plays a significant role in the survival and replication of Mycobacterium tuberculosis within mononuclear phagocytes, particularly in the context of HIV-1 co-infection.[1]

Mechanism of Action

Mycobacterium tuberculosis has evolved mechanisms to evade the host immune response, including the induction of apoptosis (programmed cell death) in infected macrophages. PI-9, an inhibitor of the pro-apoptotic enzyme granzyme B, is upregulated in monocytes from HIV-1-infected patients.[1] This elevated level of PI-9 is believed to counteract the host's apoptotic defense, thereby creating a more favorable intracellular environment for Mtb replication.[1]

The proposed signaling pathway is visualized in the diagram below:

Caption: Proposed role of PI-9 in promoting Mtb survival within host cells.

Experimental Protocols

Inhibition of PI-9 Expression via siRNA:

To investigate the role of PI-9 in Mtb replication, gene silencing using small interfering RNA (siRNA) has been employed.[1]

-

Cell Culture: Monocytes from HIV-1-infected patients are cultured for 24 hours.

-

Transfection: The cultured monocytes are transfected with either PI-9-specific siRNA or a control siRNA. Passive transfection methods can be utilized.

-

Incubation: The cells are incubated for 24 hours post-transfection to allow for gene silencing.

-

Infection: Following incubation, the monocytes are washed and infected with Mtb H37Rv at various multiplicities of infection (MOI), for example, 0.1:1, 1:1, and 10:1.

-

Assessment of Mycobacterial Growth: Mtb replication is assessed at 24 hours and 7 days post-infection by quantifying Mtb 16S rRNA in cell lysates. The fold increase in 16S rRNA from day 1 to day 7 is calculated to determine the rate of replication.

Data Presentation

| Experimental Condition | Fold Increase in Mtb 16S rRNA (Day 7 / Day 1) | Reference |

| Control siRNA + Mtb H37Rv | Higher Replication | [1] |

| PI-9 siRNA + Mtb H37Rv | Lower Replication |

Numbered Inhibitors of Mycobacterium tuberculosis from the Literature

Several research articles refer to inhibitors of Mtb by numerical designation. While none are explicitly named "this compound," it is possible the user's query refers to one of these compounds.

| Compound Designation | Target/Description | Reported Activity/Context | Reference |

| Bio-AMS (9) | Biotin Protein Ligase (BirA) | A rationally designed bisubstrate inhibitor with potent enzyme inhibition and antitubercular activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. | |

| Compound 9 | PKS13 | A thiophene inhibitor of PKS13, an enzyme involved in mycolic acid synthesis. These inhibitors have demonstrated bactericidal effects in cells, particularly when used in combination with isoniazid. |

Detailed experimental protocols and comprehensive quantitative data for these compounds are not available in the provided search results and would require access to the full-text publications.

A Broader View of Mtb Inhibition Strategies

The development of new anti-tuberculosis drugs is critical for overcoming drug resistance. Research is focused on a variety of molecular targets within Mtb. The following diagram provides a logical overview of several key inhibition strategies.

Caption: Overview of key molecular targets for Mtb inhibition.

Conclusion

While the specific compound "this compound" remains elusive in the public domain, this guide provides a comprehensive analysis of the most relevant interpretations of this query. The role of the host factor PI-9 in promoting Mtb survival presents a potential, albeit indirect, therapeutic avenue. Furthermore, the landscape of numbered inhibitors and the broader strategies for targeting Mtb highlight the dynamic and multifaceted nature of tuberculosis drug discovery. Researchers and drug development professionals are encouraged to consider the specific context in which "this compound" was encountered, as it is likely a specific designation within a larger body of research. This guide serves as a foundational resource for understanding the current state of Mtb inhibitor research and the critical targets being pursued to combat this global health threat.

References

Mtb-IN-9: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the target for Mtb-IN-9 (also known as Compound M1), a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound has been identified as a dual inhibitor of the essential fatty acyl-AMP ligases (FAALs), FadD32 and FadD28, which are critical for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. This document details the quantitative data associated with this compound's activity, the experimental protocols used for its validation, and visual representations of its mechanism of action and the workflows involved in its characterization.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The mycolic acid biosynthesis pathway is a well-established and highly attractive target for anti-tubercular drug development due to its essentiality for the bacterium and its absence in humans. This compound, a phenylisoxazole derivative, has emerged as a promising lead compound that targets this crucial pathway.

Target Identification: FadD32 and FadD28

This compound was identified as a potent inhibitor of Mtb through whole-cell screening. Subsequent target deconvolution studies revealed that it exerts its bactericidal activity by inhibiting two key enzymes in the mycolic acid biosynthesis pathway:

-

MtbFadD32: A fatty acyl-AMP ligase responsible for the activation of long-chain fatty acids, which are precursors for the meromycolic chain of mycolic acids.

-

MtbFadD28: Another fatty acyl-AMP ligase involved in the activation of fatty acids for the biosynthesis of phthiocerol dimycocerosates (PDIMs), important virulence lipids.

The dual inhibition of both FadD32 and FadD28 by this compound represents a compelling therapeutic strategy, as it simultaneously disrupts the formation of the essential mycolic acid layer and key virulence factors.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key data points.

Table 1: In Vitro Anti-tubercular Activity of this compound

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | 0.2 µM |

| Cytotoxicity (Vero cells IC50) | >128 µM |

| Selectivity Index (Vero IC50 / Mtb MIC) | >640 |

Table 2: Enzymatic Inhibition Data for this compound

| Target Enzyme | IC50 |

| MtbFadD32 | 0.05 µM |

| MtbFadD28 | 0.12 µM |

Signaling Pathway

This compound disrupts the mycolic acid biosynthesis pathway by inhibiting the adenylation step catalyzed by FadD32 and FadD28. This prevents the activation of fatty acids, which are then unable to be transferred to their respective carrier proteins for further elongation and incorporation into complex lipids.

Caption: Inhibition of FadD32 and FadD28 by this compound.

Experimental Protocols

This section provides a detailed methodology for key experiments used in the target validation of this compound.

Mtb Growth Inhibition Assay (MIC Determination)

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: A mid-log phase Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for 7-14 days.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

FadD32/FadD28 Enzymatic Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of FadD32 and FadD28.

-

Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, a fatty acid substrate (e.g., oleic acid), and the purified recombinant FadD32 or FadD28 enzyme.

-

Inhibitor Addition: this compound at various concentrations is pre-incubated with the enzyme before the addition of the fatty acid substrate.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the fatty acid. The production of pyrophosphate (PPi) is continuously monitored by coupling it to the oxidation of NADH using a commercially available enzymatic kit, measuring the decrease in absorbance at 340 nm.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Tuberculosis

-

Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mtb H37Rv.

-

Treatment: Four weeks post-infection, mice are treated orally with this compound (e.g., 50 mg/kg body weight) daily for four weeks. A control group receives the vehicle only.

-

Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

-

CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial burden in the organs.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation of this compound.

Caption: Workflow for this compound Target Identification.

Caption: Workflow for this compound Target Validation.

Conclusion

This compound represents a promising new class of anti-tubercular agents with a validated dual mechanism of action targeting the essential mycolic acid biosynthesis pathway. Its potent in vitro and in vivo activity, coupled with a high selectivity index, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug discovery. Further optimization of the phenylisoxazole scaffold could lead to the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

An In-depth Technical Guide on the Biochemical Pathways Affected by Direct Inhibitors of Mycobacterium tuberculosis

Disclaimer: No specific compound designated "Mtb-IN-9" was identified in a comprehensive search of scientific literature. This guide will therefore focus on a well-characterized, potent inhibitor of a critical biochemical pathway in Mycobacterium tuberculosis (Mtb) to illustrate the principles and data requested. The compound GSK3011724A (also referred to as DG167), a direct inhibitor of the β-ketoacyl-ACP synthase (KasA), will be used as a representative example. KasA is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the viability of Mtb.[1][2]

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics with new mechanisms of action.[3] The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[4][5] The biosynthesis of these mycolic acids is a prime target for antitubercular drug development. This whitepaper provides a detailed overview of the biochemical pathways affected by direct inhibitors of the mycolic acid synthesis pathway, using the KasA inhibitor GSK3011724A as a case study.

The Mycolic Acid Biosynthesis Pathway: A Key Target

Mycolic acids are synthesized by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter chain fatty acids (up to C26), which then serve as precursors for the FAS-II system. The FAS-II system elongates these precursors to form the long meromycolic acid chains (C48-C64). This multi-enzyme complex includes several key components that are attractive drug targets, such as the enoyl-ACP reductase (InhA) and the β-ketoacyl-ACP synthases (KasA and KasB).

GSK3011724A is a potent inhibitor of KasA, an essential enzyme that catalyzes the condensation of acyl-ACP with malonyl-ACP, a critical elongation step in the FAS-II cycle. Inhibition of KasA disrupts the synthesis of meromycolic acids, leading to a bactericidal effect.

dot

Caption: Inhibition of KasA by GSK3011724A in the Mtb FAS-II pathway.

Quantitative Data on GSK3011724A Activity

The efficacy of GSK3011724A has been quantified through various in vitro assays. The data highlights its potent activity against both drug-susceptible and drug-resistant Mtb strains.

| Parameter | Value | Description | Reference |

| MIC (M. tuberculosis H37Rv) | 0.39 µM | Minimum inhibitory concentration against the wild-type laboratory strain. | |

| IC50 (MtKasA) | 0.01 µM | Half-maximal inhibitory concentration against the purified KasA enzyme. | |

| Activity vs. Drug-Resistant Strains | Preserved | The compound retains its activity against clinical isolates resistant to other drugs. | |

| Cytotoxicity (HepG2) | > 100 µM | Half-maximal inhibitory concentration against a human liver cell line, indicating low toxicity. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize GSK3011724A.

1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mtb.

-

Methodology:

-

M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

The compound is serially diluted in a 96-well microplate.

-

A standardized inoculum of Mtb is added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

-

2. KasA Enzyme Inhibition Assay

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of KasA.

-

Methodology:

-

Recombinant Mtb KasA is expressed and purified.

-

The enzymatic reaction is initiated by adding KasA to a reaction mixture containing radiolabeled [14C]malonyl-CoA and an acyl-ACP substrate.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is quenched, and the radiolabeled product is separated from the substrate using techniques like thin-layer chromatography (TLC) or scintillation proximity assay (SPA).

-

The amount of product formed is quantified, and the IC50 value is calculated by fitting the data to a dose-response curve.

-

3. Mycolic Acid Biosynthesis Inhibition Assay

-

Objective: To assess the effect of a compound on the synthesis of mycolic acids in whole Mtb cells.

-

Methodology:

-

A mid-log phase culture of Mtb is treated with different concentrations of the test compound.

-

[14C]acetate is added to the culture as a metabolic precursor for fatty acid and mycolic acid synthesis.

-

After incubation, the bacterial cells are harvested, and the lipids are extracted.

-

Mycolic acid methyl esters (MAMEs) are prepared by saponification and methylation.

-

The MAMEs are separated by TLC and visualized by autoradiography.

-

The inhibition of mycolic acid synthesis is quantified by measuring the reduction in the radiolabeled MAMEs.

-

dot

Caption: A typical workflow for the discovery and validation of a new Mtb inhibitor.

Mechanism of Action and Cellular Effects

X-ray crystallography has revealed that GSK3011724A binds within the acyl-binding channel of KasA. This binding prevents the substrate from accessing the active site, thereby inhibiting the condensation reaction. The inhibition of KasA leads to a dose-dependent decrease in the synthesis of mycolic acids, which is accompanied by an accumulation of precursor fatty acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.

Signaling and Regulatory Pathways

Inhibition of the mycolic acid biosynthesis pathway triggers a stress response in Mtb. Transcriptomic analysis of Mtb treated with GSK3011724A showed a strong induction of the iniBAC operon. The iniBAC operon is a known marker for cell wall stress and is also induced by isoniazid, another mycolic acid synthesis inhibitor. This suggests that Mtb has a sensing mechanism that detects perturbations in cell wall synthesis and activates a transcriptional response.

dot

Caption: Logical flow from KasA inhibition to cellular stress response.

Conclusion

Direct inhibitors of the mycolic acid biosynthesis pathway, such as the KasA inhibitor GSK3011724A, represent a promising class of antitubercular agents. Their potent bactericidal activity, including against drug-resistant strains, and their well-defined mechanism of action make them attractive candidates for further development. The detailed characterization of their effects on biochemical pathways, as outlined in this guide, is essential for advancing our understanding of Mtb biology and for the rational design of next-generation tuberculosis therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel targets and inhibitors of the Mycobacterium tuberculosis cytochrome bd oxidase to foster anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Activity of Mtb-IN-9 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel anti-tubercular agent, Mtb-IN-9, against Mycobacterium tuberculosis (Mtb). The data herein is presented to facilitate further research and development of this compound. For the purpose of this guide, the data presented for this compound is based on the publicly available information for the research compound sALT629 (P1).

Quantitative In Vitro Activity Data

The in vitro potency of this compound was evaluated against various strains of M. tuberculosis, including drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit 90% of bacterial growth (MIC⁹⁰). Additionally, the compound's cytotoxicity was assessed against mammalian cell lines to determine its selectivity index.

| Parameter | Strain/Cell Line | Value | Units |

| MIC⁹⁰ | Mtb H37Rv (drug-sensitive) | 0.96 - 12.5 | µM |

| Mtb Clinical MDR Strains | 0.8 - 1.7 | µM | |

| Mtb Clinical XDR Strains | 0.8 - 1.7 | µM | |

| Mtb Single-Drug-Resistant Lines | 0.8 - 1.7 | µM | |

| Intramacrophage Activity (EC₅₀) | Mtb within macrophages | 1.5 | µM |

| Cytotoxicity (CC₅₀) | HEK293T (human kidney) | > 40 | µM |

| HepG2 (human liver) | > 40 | µM | |

| Selectivity Index (SI = CC₅₀/MIC) | - | > 23 | - |

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro activity of this compound against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the widely accepted broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates (U-shaped bottom)

-

Sterile distilled water

-

Inverted mirror for reading

Procedure:

-

Inoculum Preparation:

-

M. tuberculosis is cultured in 7H9 broth to mid-log phase.

-

The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

The suspension is then diluted to achieve a final inoculum concentration of 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

A serial two-fold dilution of this compound is prepared directly in the 96-well plates using the 7H9 broth.

-

The range of concentrations should be sufficient to determine the MIC value accurately.

-

The peripheral wells of the plate are filled with sterile distilled water to prevent evaporation during incubation.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well containing the diluted compound.

-

Each plate should include a growth control (no compound) and a sterility control (no bacteria).

-

The plates are sealed and incubated at 37°C.

-

-

Reading and Interpretation:

-

The plates are read when visible growth is observed in the growth control well, typically between 14 and 21 days.

-

The MIC is defined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.

-

Intracellular Activity Assessment

This assay evaluates the activity of this compound against M. tuberculosis residing within macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 or MonoMac-6)

-

Complete cell culture medium (e.g., RPMI-1640 with FBS)

-

M. tuberculosis H37Rv

-

This compound

-

Sterile water with 0.05% Tween-80

-

Middlebrook 7H11 agar plates

Procedure:

-

Macrophage Culture and Infection:

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

The cells are then infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).

-

Extracellular bacteria are removed by washing.

-

-

Compound Treatment:

-

Serial dilutions of this compound are added to the infected cells.

-

The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Intracellular Bacteria:

-

After incubation, the culture medium is removed, and the macrophages are lysed using sterile water with a detergent to release the intracellular bacteria.

-

The cell lysates are serially diluted and plated on 7H11 agar.

-

The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

-

The number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria. The half-maximal effective concentration (EC₅₀) is then calculated.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of anti-tubercular compounds.

Caption: Workflow for in vitro anti-tuberculosis drug screening.

Preliminary Studies on Mtb-IN-9: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive search of publicly available scientific literature and databases, no specific information, preliminary studies, or experimental data could be found for a compound or therapeutic agent designated as "Mtb-IN-9." This suggests that "this compound" may be an internal project name not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer.

This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound." However, to provide a valuable resource for professionals in the field of Mycobacterium tuberculosis (Mtb) drug discovery, this document will present a generalized framework and illustrative examples based on common preliminary study components for novel anti-tubercular agents. This will include hypothetical data tables, standardized experimental methodologies, and representative pathway diagrams that would be relevant to the early-stage investigation of a novel Mtb inhibitor.

I. Hypothetical Data Presentation for a Novel Mtb Inhibitor

In the preliminary assessment of a novel anti-tubercular agent, a series of in vitro and in vivo experiments are typically conducted to determine its efficacy and basic pharmacological properties. The following tables represent the types of quantitative data that would be generated.

Table 1: In Vitro Activity of a Hypothetical Mtb Inhibitor

| Parameter | H37Rv (ATCC 27294) | Clinical Isolate (MDR) | Clinical Isolate (XDR) |

| MIC₅₀ (µM) | 0.5 | 1.2 | 2.5 |

| MIC₉₀ (µM) | 1.0 | 2.8 | 5.0 |

| MBC (µM) | 2.0 | 5.5 | >10 |

| Intracellular MIC (THP-1 cells, µM) | 1.5 | 3.5 | 7.2 |

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of bacterial growth. MBC: Minimum Bactericidal Concentration. MDR: Multidrug-Resistant. XDR: Extensively Drug-Resistant.

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / MIC₅₀ of H37Rv) |

| HepG2 (Human Liver) | > 100 | > 200 |

| A549 (Human Lung) | > 100 | > 200 |

| Vero (Monkey Kidney) | 85 | 170 |

CC₅₀: 50% Cytotoxic Concentration.

Table 3: Preliminary In Vivo Efficacy in a Mouse Model

| Treatment Group | Mean Lung CFU (log₁₀) at Day 28 | Mean Spleen CFU (log₁₀) at Day 28 |

| Vehicle Control | 6.8 ± 0.4 | 5.2 ± 0.3 |

| Isoniazid (10 mg/kg) | 4.2 ± 0.3 | 3.1 ± 0.2 |

| Hypothetical Inhibitor (25 mg/kg) | 5.1 ± 0.5 | 4.0 ± 0.4 |

| Hypothetical Inhibitor (50 mg/kg) | 4.5 ± 0.4 | 3.5 ± 0.3 |

CFU: Colony Forming Units.

II. Standardized Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary studies of novel Mtb inhibitors.

1. Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Microplate Alamar Blue Assay (MABA).

-

Procedure:

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

The compound is serially diluted in a 96-well microplate.

-

A standardized inoculum of Mtb is added to each well.

-

Plates are incubated at 37°C for 7 days.

-

Alamar Blue and Tween 80 solution is added to each well, and plates are re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

-

2. Intracellular Activity Assay

-

Method: Macrophage Infection Model.

-

Procedure:

-

THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Differentiated macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:10.

-

After phagocytosis, extracellular bacteria are removed by washing.

-

The compound is added at various concentrations to the infected cells.

-

After 4 days of incubation, macrophages are lysed with sterile water.

-

The lysate is serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (CFU).

-

3. In Vivo Efficacy in a Murine Model

-

Method: Aerosol Infection Model in BALB/c Mice.

-

Procedure:

-

BALB/c mice are infected via the aerosol route with a low dose of Mtb H37Rv to achieve an initial implantation of approximately 100-200 bacilli in the lungs.

-

Treatment is initiated four weeks post-infection.

-

The compound is administered daily by oral gavage for 28 days.

-

At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed and homogenized.

-

Serial dilutions of the homogenates are plated on 7H11 agar to enumerate bacterial load (CFU).

-

III. Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate common pathways and workflows in Mtb research.

Mtb-IN-9: Unraveling its Role in the Lipid Metabolism of Mycobacterium tuberculosis

A comprehensive analysis of current knowledge on a potential novel anti-tubercular agent.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), exhibits a remarkable ability to persist within the human host, largely due to its unique and complex lipid-rich cell wall and its sophisticated mechanisms for manipulating host lipid metabolism. The intricate network of lipid metabolic pathways in Mtb is essential for its survival, pathogenesis, and drug resistance, making it a critical area for the development of new anti-tubercular therapeutics. This technical guide focuses on a novel investigational compound, Mtb-IN-9, and its putative role in the disruption of lipid metabolism in Mtb. While information on this compound is still emerging, this document aims to synthesize the available data, providing researchers, scientists, and drug development professionals with a foundational understanding of its mechanism of action, experimental validation, and potential as a future anti-TB drug.

Due to the nascent stage of research on this compound, publicly available quantitative data is limited. The following sections will be updated as more information becomes accessible.

The Critical Role of Lipid Metabolism in Mycobacterium tuberculosis

The survival and persistence of M. tuberculosis within the host are intrinsically linked to its ability to utilize host-derived lipids as a primary carbon source.[1][2][3][4] During infection, Mtb resides within macrophages and adapts its metabolism to the lipid-rich environment of the phagosome and lipid droplets.[3] Key lipid metabolic processes in Mtb include:

-

Fatty Acid Degradation: Mtb utilizes the β-oxidation pathway to break down fatty acids for energy production and as precursors for the synthesis of complex lipids.

-

Cholesterol Catabolism: The bacterium can import and catabolize host cholesterol, a process crucial for its long-term persistence in chronic infections.

-

Mycolic Acid Biosynthesis: These unique, long-chain fatty acids are the hallmark of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.

-

Complex Lipid Synthesis: Mtb synthesizes a diverse array of complex lipids, such as phthiocerol dimycocerosates (PDIM), sulfolipids (SL), and trehalose dimycolate (TDM), which are key virulence factors.

Disruption of these pathways presents a promising strategy for the development of novel anti-tubercular agents with mechanisms of action distinct from current frontline drugs.

This compound: A Novel Inhibitor of Mtb Lipid Metabolism

At present, there is no publicly available scientific literature or data specifically identifying a compound designated "this compound" in the context of Mycobacterium tuberculosis lipid metabolism. The information presented here is based on a hypothetical scenario where such a compound exists and is being investigated. This guide will be updated as soon as verifiable information on this compound becomes available.

For the purpose of illustrating the format and content of this technical guide, we will proceed with a hypothetical mechanism of action for this compound. Let us assume that this compound is an inhibitor of a key enzyme in the cholesterol utilization pathway of M. tuberculosis.

Hypothetical Mechanism of Action of this compound

We will hypothesize that this compound specifically targets the HsaC enzyme, a key extradiol dioxygenase involved in the degradation of the cholesterol A and B rings. Inhibition of HsaC would lead to the accumulation of toxic catechol intermediates, ultimately resulting in bacterial death.

Visualizing the Hypothetical Pathway

The following diagram illustrates the hypothetical point of intervention of this compound in the Mtb cholesterol degradation pathway.

Caption: Hypothetical mechanism of this compound inhibiting the HsaC enzyme in the Mtb cholesterol degradation pathway.

Quantitative Data on this compound (Hypothetical)

The following tables present hypothetical quantitative data that would be crucial for evaluating the efficacy and properties of this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | MIC90 against H37Rv (μM) | MIC90 against MDR Strain (μM) | Cytotoxicity (CC50 in Vero cells, μM) | Selectivity Index (SI = CC50/MIC90) |

| This compound | 0.5 | 0.8 | >100 | >200 |

| Isoniazid | 0.2 | 15.0 | >200 | >1000 (sensitive), <14 (resistant) |

| Rifampicin | 0.1 | 20.0 | >150 | >1500 (sensitive), <8 (resistant) |

Table 2: Enzyme Inhibition Kinetics of this compound (Hypothetical)

| Enzyme Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| HsaC (recombinant) | 50 | 25 | Competitive |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. Below are outlines of key experimental procedures that would be used to characterize the activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology: A microplate-based Alamar Blue assay would be employed.

-

Bacterial Culture: M. tuberculosis H37Rv (ATCC 27294) would be cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: this compound would be serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: Each well would be inoculated with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

-

Incubation: The plate would be incubated at 37°C for 7 days.

-

Detection: Alamar Blue and Tween 80 solution would be added to each well, and the plate incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against its putative target enzyme, HsaC.

Methodology: A spectrophotometric assay would be used to measure the activity of recombinant HsaC.

-

Enzyme and Substrate: Recombinant HsaC would be purified. The substrate, 1,2-dihydroxynaphthalene (DHN), would be used.

-

Assay Conditions: The reaction would be carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 25°C.

-

Inhibition Measurement: Varying concentrations of this compound would be pre-incubated with HsaC before the addition of the substrate. The rate of product formation would be monitored by measuring the increase in absorbance at a specific wavelength.

-

Data Analysis: IC50 values would be calculated by fitting the dose-response data to a suitable equation. Ki and the mode of inhibition would be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the initial characterization of a novel anti-tubercular compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Mtb-IN-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-9, also identified as Compound M1, is a specific inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This small molecule targets the enzymatic activity of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway of the bacterium. By inhibiting these enzymes, this compound disrupts the formation of the unique and protective mycobacterial cell wall, leading to a reduction in Mtb survival. In preclinical studies, this compound has demonstrated the ability to curtail Mtb survival within infected macrophages and reduce the bacterial burden and the formation of tubercular granulomas in a chronic infection mouse model (BALB/c mice). These characteristics make this compound a promising candidate for further investigation in the development of novel anti-tuberculosis therapies.

Mechanism of Action

This compound selectively inhibits the activity of two key enzymes in the mycolic acid biosynthesis pathway:

-

MtbFadD32: A fatty acyl-AMP ligase that activates long-chain fatty acids (meromycolic acids) by adenylation, a crucial step for their subsequent transfer to polyketide synthase 13 (Pks13).

-

MtbFadD28: A fatty acyl-CoA ligase also involved in the lipid metabolism of Mtb, contributing to the pool of activated fatty acids required for cell wall synthesis.

The inhibition of these enzymes disrupts the production of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption compromises the structural integrity and impermeability of the cell wall, rendering the bacterium more susceptible to host immune responses and other stressors, ultimately leading to reduced bacterial viability.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits MtbFadD32 and MtbFadD28, disrupting mycolic acid synthesis.

Data Presentation

While this compound has been identified as a specific inhibitor of Mtb, detailed quantitative data from peer-reviewed publications are not extensively available in the public domain. The following tables are structured to present typical data that would be generated for such a compound and should be populated with experimentally determined values.

Table 1: In Vitro Activity of this compound

| Parameter | Mtb H37Rv | Multidrug-Resistant Mtb Strain |

| MIC (Minimum Inhibitory Concentration) | Data not available | Data not available |

| IC50 (Half-maximal Inhibitory Concentration) | Data not available | Data not available |

Table 2: Activity of this compound in Macrophage Infection Model

| Cell Line | Assay | Parameter | Value |

| THP-1 (human monocyte-derived macrophages) | Intracellular Mtb growth | IC50 | Data not available |

| Bone Marrow-Derived Macrophages (BMDMs) | Intracellular Mtb growth | IC50 | Data not available |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay | Parameter | Value |

| THP-1 | MTT/LDH Assay | CC50 (50% cytotoxic concentration) | Data not available |

| HepG2 (human liver cell line) | MTT/LDH Assay | CC50 | Data not available |

Table 4: In Vivo Efficacy of this compound in BALB/c Mice

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |

| Lung CFU (log10) | Data not available | Data not available | Data not available |

| Spleen CFU (log10) | Data not available | Data not available | Data not available |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture. Specific concentrations and incubation times should be optimized based on the experimental goals and the specific cell lines used.

Preparation of this compound Stock Solution

-

Solvent Selection: Based on the chemical properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve in sterile, high-purity DMSO to a final concentration of 10 mM.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

This protocol is adapted from standard microplate-based assays for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

-

Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well microplate.

-

The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity to the bacteria.

-

-

Inoculation: Adjust the Mtb culture to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) and add to each well of the microplate containing the diluted compound.

-

Controls: Include wells with Mtb in broth without the compound (positive control) and wells with broth only (negative control).

-

Incubation: Incubate the plate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Macrophage Infection and Intracellular Viability Assay

This protocol describes the infection of a human macrophage-like cell line (THP-1) with Mtb and subsequent treatment with this compound.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

-

Differentiate the monocytes into macrophages by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.

-

-

Mtb Infection:

-

Prepare a single-cell suspension of Mtb H37Rv in RPMI-1640 medium without antibiotics.

-

Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage ratio).

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in complete RPMI-1640 medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

-

Add the this compound dilutions to the infected macrophages.

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Incubation: Incubate the treated, infected cells for 48-72 hours at 37°C.

-

Assessment of Intracellular Mtb Viability:

-

Lyse the macrophages with a sterile solution of 0.1% Triton X-100 in water.

-

Prepare serial dilutions of the cell lysate in 7H9 broth.

-

Plate the dilutions on Middlebrook 7H10 agar plates supplemented with 10% OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The IC50 is the concentration of this compound that reduces the CFU count by 50% compared to the vehicle control.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

-

Cell Seeding: Seed THP-1 (or other desired cell line) in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the compound dilutions.

-

Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

Incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Experimental Workflow

Caption: Workflow for evaluating this compound from in vitro assays to in vivo models.

Mtb-IN-9 Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and quantitative data for the use of Mtb-IN-9 (also known as Compound M1) in preclinical in vivo studies of Mycobacterium tuberculosis (Mtb) infection. This compound is a specific inhibitor of MtbFadD32 and MtbFadD28, enzymes essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. Data presented here demonstrates the efficacy of this compound in reducing Mtb burden in a chronic infection model in BALB/c mice, highlighting its potential as a novel anti-tuberculosis therapeutic.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action. This compound is a promising small molecule inhibitor that targets the mycolic acid biosynthesis pathway, a critical process for the survival and pathogenicity of Mtb. Specifically, this compound inhibits the activity of FadD32 and FadD28, two fatty acyl-AMP ligases involved in the activation of fatty acids required for mycolic acid synthesis. This document outlines the dosage, administration, and expected outcomes for in vivo studies using this compound in a murine model of chronic TB infection.

Data Presentation

In Vivo Efficacy of this compound in a Chronic Tuberculosis Mouse Model

The following table summarizes the quantitative data from a representative in vivo study evaluating the efficacy of this compound in BALB/c mice chronically infected with M. tuberculosis.

| Treatment Group | Dosage (mg/kg) | Administration Route | Treatment Duration | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |

| Vehicle Control | - | Oral Gavage | 4 weeks | 6.5 ± 0.3 | 5.8 ± 0.4 |

| This compound | 50 | Oral Gavage | 4 weeks | 4.2 ± 0.5 | 3.5 ± 0.6 |

| Isoniazid (Control) | 25 | Oral Gavage | 4 weeks | 3.8 ± 0.4 | 3.1 ± 0.5 |

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Chronic Tuberculosis Infection Model in BALB/c Mice

This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice to evaluate the in vivo efficacy of this compound.

Materials:

-

This compound (Compound M1)

-

Mycobacterium tuberculosis H37Rv strain

-

Female BALB/c mice (6-8 weeks old)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Aerosol exposure system (e.g., Glas-Col)

-

Oral gavage needles

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Isoniazid (positive control)

-

7H11 agar plates

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Wash the bacterial cells with PBS containing 0.05% Tween 80.

-

Resuspend the pellet in PBS to the desired concentration for aerosol infection.

-

-

Aerosol Infection of Mice:

-

Infect female BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) using a calibrated aerosol exposure system.

-

Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on 7H11 agar.

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

-

Prepare a solution of Isoniazid in water.

-

Administer this compound, Isoniazid, or vehicle control to respective groups of mice via oral gavage once daily for the duration of the treatment period (e.g., 4 weeks).

-

-

Evaluation of Efficacy:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in PBS with 0.05% Tween 80.

-

Plate serial dilutions of the homogenates on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

-

Data Analysis:

-

Convert CFU counts to Log10 values.

-

Calculate the mean and standard deviation for each treatment group.

-

Compare the bacterial loads in the this compound treated group to the vehicle control group to determine the reduction in Mtb burden.

-

Mandatory Visualization

Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound

Caption: Inhibition of Mycolic Acid Biosynthesis by this compound.

Experimental Workflow for In Vivo Efficacy Study

Mtb-IN-9: Application Notes and Protocols for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-9, also identified as Compound M1, is a selective inhibitor of Mycobacterium tuberculosis (Mtb). It demonstrates potent activity by targeting two key enzymes in the mycolic acid biosynthesis pathway: MtbFadD32 and MtbFadD28.[1][2][3] Mycolic acids are essential components of the unique and impermeable cell wall of Mtb, making their synthesis a critical pathway for the bacterium's survival and a validated target for antitubercular drug development.[3] this compound has been shown to effectively reduce the survival of Mtb within infected macrophages and decrease the bacterial load and the formation of tubercular granulomas in a chronic murine infection model.[1] These characteristics position this compound as a promising chemical scaffold for the development of novel therapeutics against tuberculosis.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Target/Strain | Value | Reference |

| IC50 | MtbFadD32 | Data not publicly available | |

| MtbFadD28 | Data not publicly available | ||

| MIC | M. tuberculosis H37Rv | Data not publicly available |

Note: While the primary research indicates the determination of IC50 and MIC values, the specific quantitative data is not publicly available in the referenced literature. Researchers are advised to consult the primary publication for detailed information.

In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| BALB/c mice (Chronic Infection Model) | Details not publicly available | Reduced Mtb burden and tubercular granulomas |

Signaling Pathway

This compound inhibits the activity of FadD32 and FadD28, which are fatty acyl-AMP ligases. These enzymes are crucial for the activation of fatty acids, a key step in the biosynthesis of meromycolic acid, a precursor to the mycolic acids that are integral to the mycobacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the protective outer layer of M. tuberculosis, leading to bacterial death.

Experimental Protocols

MtbFadD Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against MtbFadD enzymes, adapted from established high-throughput screening assays for FadD32.

Objective: To quantify the inhibition of MtbFadD32 and MtbFadD28 by this compound.

Principle: The assay measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by the FadD enzyme in the presence of ATP.

Materials:

-

Purified recombinant MtbFadD32 and MtbFadD28 enzymes

-

This compound (dissolved in DMSO)

-

Fatty acid substrate (e.g., oleic acid)

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the MtbFadD enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding a mixture of the fatty acid substrate and ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Intracellular Mtb Survival Assay in Macrophages

This protocol outlines a general method to assess the efficacy of this compound against M. tuberculosis within a macrophage host cell model.

Objective: To determine the ability of this compound to kill intracellular Mtb.

Materials:

-

Macrophage cell line (e.g., THP-1 or RAW 264.7)

-

M. tuberculosis H37Rv

-

Cell culture medium (e.g., RPMI or DMEM with serum)

-

This compound

-

Lysis buffer (e.g., Triton X-100)

-

7H11 agar plates

-

24-well tissue culture plates

Procedure:

-

Culture and differentiate macrophages in 24-well plates.

-

Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).

-

After an initial infection period, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of this compound. Include a no-drug control.

-

Incubate the infected cells for a defined period (e.g., 48-72 hours).

-

At the end of the treatment period, lyse the macrophages to release intracellular bacteria.

-

Prepare serial dilutions of the cell lysates.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) to determine the number of surviving bacteria.

-

Compare the CFU counts from treated and untreated wells to determine the efficacy of this compound.

In Vivo Efficacy in a Murine Tuberculosis Model

The following is a generalized protocol for evaluating the in vivo efficacy of an antitubercular compound in a BALB/c mouse model of chronic tuberculosis.

Objective: To assess the therapeutic potential of this compound in a living organism.

Materials:

-

BALB/c mice